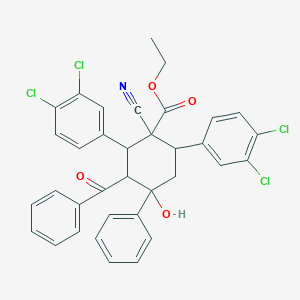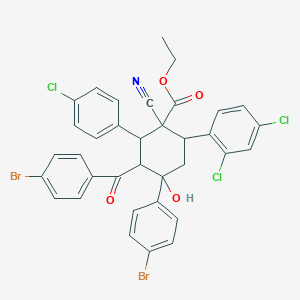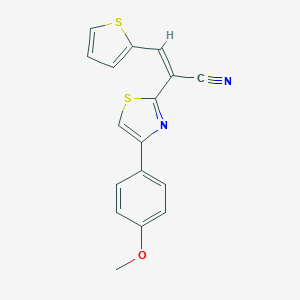
(Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone.
Introduction of Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction.
Formation of Acrylonitrile Moiety: The acrylonitrile group can be introduced through a Knoevenagel condensation reaction between a thiazole aldehyde and malononitrile.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the methoxy group.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
Oxidation: Oxidized products may include sulfoxides or sulfones.
Reduction: Reduced products may include primary amines.
Substitution: Substituted products will depend on the specific reagents used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Thiazole derivatives are often used as ligands in catalytic reactions.
Biology
Antimicrobial Agents: Thiazole compounds have shown potential as antimicrobial agents against various pathogens.
Enzyme Inhibitors: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.
Medicine
Drug Development: The compound’s structure suggests potential use in the development of new pharmaceuticals, particularly for diseases where thiazole derivatives have shown efficacy.
Industry
Materials Science: The compound may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for (Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiazole ring suggests potential interactions with biological macromolecules through hydrogen bonding or π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-(4-phenylthiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile
- (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile
- (Z)-2-(4-(4-nitrophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile
Uniqueness
The presence of the methoxy group in (Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile distinguishes it from other similar compounds. This functional group can influence the compound’s electronic properties, reactivity, and potential biological activity, making it unique in its class.
Properties
IUPAC Name |
(Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2OS2/c1-20-14-6-4-12(5-7-14)16-11-22-17(19-16)13(10-18)9-15-3-2-8-21-15/h2-9,11H,1H3/b13-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJDBWKEYCVPLY-LCYFTJDESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CS3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=CS3)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[4-(2-Cyanophenoxy)-2-butenyl]oxy}benzonitrile](/img/structure/B428429.png)
![Methyl 2-({[4-(4-chlorophenyl)-1-piperazinyl]acetyl}amino)benzoate](/img/structure/B428430.png)
![2-phenyl-5-({4-[(2-phenyl-2H-tetraazol-5-yl)sulfanyl]-2-butynyl}sulfanyl)-2H-tetraazole](/img/structure/B428432.png)
![2-methyl-5-({4-[(2-methyl-2H-tetraazol-5-yl)sulfanyl]-2-butenyl}sulfanyl)-2H-tetraazole](/img/structure/B428434.png)

![5-{[2-(4-fluorophenoxy)ethyl]sulfanyl}-1-phenyl-1H-tetraazole](/img/structure/B428440.png)
![Methyl 2-{[(3,5-dichloroanilino)acetyl]amino}benzoate](/img/structure/B428441.png)
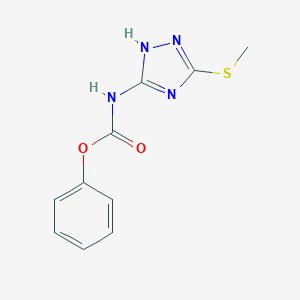
![2,6-Bis[(5-chloro-2-pyridinyl)sulfanyl]-3-nitropyridine](/img/structure/B428444.png)
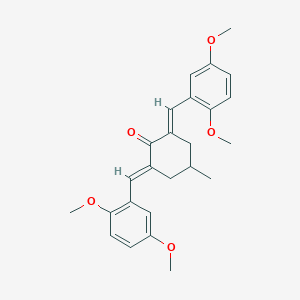
![2-[3-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-3-oxopropyl]malononitrile](/img/structure/B428449.png)
